molecular formula C21H28O B1584008 4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 68610-51-5

4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene

Cat. No.: B1584008
CAS No.: 68610-51-5
M. Wt: 296.4 g/mol
InChI Key: UQQYHXZNSYZMEN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12.C7H8O.C4H8/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-6-2-4-7(8)5-3-6;1-4(2)3/h1-2,4-5,7-10H,3,6H2;2-5,8H,1H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQYHXZNSYZMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O.CC(=C)C.C1C=CC2C1C3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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CAS No.

68610-51-5
Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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Record name Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene
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Preparation Methods

Synthesis of the Starting Tricyclic Diene

  • The starting hydrocarbon, endo-tricyclo[5.2.1.0²,⁶]deca-3,8-diene, can be synthesized via cyclization reactions or from known intermediates. Specific synthetic routes include Diels–Alder cycloadditions or ring-closing methods, although detailed procedures are often proprietary or specialized.

Oxo Reaction to Form Formyl Derivatives

  • The endo-tricyclo[5.2.1.0²,⁶]deca-3,8-diene undergoes an oxo reaction catalyzed by rhodium triaryl phosphine complexes under carbon monoxide and hydrogen atmosphere at elevated pressure and moderate temperatures (~70 °C). This reaction introduces formyl groups at the 8- and 9-exo positions, yielding 8- and 9-exo-formyl-endo-tricyclo[5.2.1.0²,⁶]deca-3-enes with high yield (~82%).

Hydrogenation to 8-exo-Hydroxymethyl Derivatives

  • The formyl derivatives are hydrogenated using catalysts such as platinum oxide or Raney nickel under high hydrogen pressure (50–100 atm) and elevated temperatures (30–150 °C). This reduces the aldehyde groups to hydroxymethyl groups, resulting in 8-exo-hydroxymethyl-endo-tricyclo[5.2.1.0²,⁶]decane.

  • The reaction is typically conducted in solvents like methanol, ethanol, or ethers, and the catalyst loading ranges from 1:100,000 to 1:1 by weight relative to the substrate, with preferred ratios between 1:1,000 and 1:10 for optimal reaction rates.

Step Reagents/Conditions Yield (%) Notes
Oxo Reaction Rhodium triaryl phosphine catalyst, CO/H2, 70 °C ~82 Introduces formyl groups at exo positions
Hydrogenation PtO2 or Raney Ni, H2 (50–100 atm), 30–150 °C, MeOH Converts aldehydes to hydroxymethyl

Further Transformations

  • The hydroxymethyl derivative can be further transformed into other tricyclic compounds such as tricyclo[5.3.1.0³,⁸]undecane by hydride transfer reduction rearrangement, which has applications in antiviral agents and other bioactive compounds.

Summary Table of Preparation Methods

Compound/Fragment Preparation Method Key Reagents/Catalysts Conditions Yield/Remarks
4-Methylphenol derivatives Nitrosation of m-cresol + hydrogenation NaNO2, HCl, NaOH; Pd/C or Raney Ni, H2 3–10 °C (nitrosation), 20–35 °C (reduction) 82–96% yields, high purity
Tricyclo[5.2.1.0²,⁶]deca-3,8-diene core Oxo reaction of tricyclic diene + hydrogenation Rhodium triaryl phosphine; PtO2 or Raney Ni, H2 70 °C (oxo), 30–150 °C, 50–100 atm H2 (hydrogenation) ~82% (oxo reaction)
2-Methylprop-1-ene (isobutylene) Industrial dehydration/cracking Various industrial catalysts High temp, industrial scale Commercially available

Research Findings and Notes

  • The hydrogenation steps for both the phenol derivatives and tricyclic aldehydes rely heavily on transition metal catalysts (Pd, Pt, Ni), with reaction parameters optimized to balance reaction rate and selectivity.

  • The oxo reaction catalyzed by rhodium complexes is a key step in introducing functional groups into the tricyclic framework, enabling further chemical transformations.

  • The tricyclic compounds prepared serve as important intermediates in pharmaceutical and materials chemistry due to their rigid frameworks and potential for functionalization.

  • Reaction monitoring by techniques such as HPLC, NMR, IR, and mass spectrometry confirms product identity and purity, with typical analytical data reported for these compounds.

Chemical Reactions Analysis

4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are high molecular weight polymeric antioxidants, which are significant in the field of antioxidants.

Scientific Research Applications

Structure

The compound's structure consists of a combination of phenolic and dicyclopentadiene components, which contribute to its stability and functional characteristics.

Physical Characteristics

  • Appearance : Typically found in solid form such as powder or flakes.
  • Color : Amber to off-white.
  • Volatility : Low volatility which enhances its stability in various applications.

Scientific Research Applications

4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene has been extensively studied for its applications in several fields:

Antioxidant Applications

The compound functions effectively as an antioxidant by interrupting oxidative chain reactions that lead to the degradation of materials. This property is particularly beneficial in:

  • Polymer Stabilization : Used in plastics and rubber formulations to enhance longevity.
  • Food Industry : Its non-discoloring and non-staining properties make it suitable for food contact applications, ensuring the preservation of food quality.

Thermal Stabilization

Due to its thermal stability, this compound is employed in:

  • High-temperature Applications : It helps prevent thermal degradation in various industrial processes.

Intermediate for Synthesis

It serves as a building block in the synthesis of:

  • Silicones : Used in sealants and adhesives.
  • Pharmaceuticals : Acts as an intermediate in drug formulation.
  • Biochemicals : Important for the development of various biochemical products.

Industrial Coatings

The compound is utilized in coatings that require enhanced durability and resistance to environmental factors.

Case Study 1: Food Packaging

In a study examining the use of antioxidants in food packaging, this compound was incorporated into polymer films. Results indicated that films containing this compound exhibited significantly less oxidative degradation compared to control films without antioxidants.

Case Study 2: Automotive Industry

A research project focused on enhancing the thermal stability of automotive components found that incorporating this compound into rubber formulations improved resistance to heat aging, thereby extending the lifespan of critical parts.

Mechanism of Action

The mechanism of action of phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene involves its antioxidant properties. It works by inhibiting the oxidation of other molecules, thereby preventing the formation of free radicals. This compound targets molecular pathways involved in oxidative stress, providing stability to various chemical processes.

Comparison with Similar Compounds

4-Methylphenol

4-Methylphenol (para-cresol) is an alkylphenol derivative with a methyl group at the para position of the phenol ring. It is widely used in resins, disinfectants, and as a precursor in organic synthesis.

2-Methylprop-1-ene

2-Methylprop-1-ene (isobutylene) is a branched alkene critical in producing polymers like butyl rubber and polyisobutylene.

Tricyclo[5.2.1.0²,⁶]deca-3,8-diene

Tricyclo[5.2.1.0²,⁶]deca-3,8-diene, commonly known as dicyclopentadiene (DCPD), is a highly strained bicyclic hydrocarbon with two double bonds (norbornene and cyclopentene) . It is a key intermediate in polymerization and organic synthesis due to its reactivity . Key properties include:

  • Boiling point : 170.0 ± 0.0 °C
  • LogP : 2.38
  • Density : 1.0 ± 0.1 g/cm³

Comparison with Similar Compounds

Tricyclo[5.2.1.0²,⁶]deca-3,8-diene vs. Other Cyclic Dienes

Property DCPD (Tricyclo[5.2.1.0²,⁶]deca-3,8-diene) Norbornene Endo-Tetrahydrodicyclopentadiene
Structure Bicyclic with two double bonds Monocyclic with one double bond Hydrogenated derivative of DCPD
Reactivity Oligomerizes via Diels-Alder or metathesis Less strained, slower reactions Reduced reactivity due to saturation
Applications Polymer precursors, adhesives Specialty polymers Lubricant additives

Substituted Derivatives of DCPD

  • Comparison: Chlorination increases logP (4.2–4.5 vs. DCPD’s 2.38) and environmental persistence .
  • Methyl Derivatives :

    • 1-Methyl-DCPD (CAS 16327-42-7) has >90% purity and is used in polymer synthesis .
    • Dimethyl-DCPD (4,9-dimethyl derivative) shows similar oligomerization pathways but altered steric effects .

Role in Polymer Chemistry

DCPD is a monomer in ethylene-propylene-diene monomer (EPDM) rubber, alongside ethene and propene . Compared to ethylidene norbornene (ENB), another diene monomer:

  • DCPD Advantages : Higher reactivity in radical copolymerization due to strained rings .
  • ENB Advantages : Better thermal stability in vulcanized products .

Data Tables

Table 1: Physical Properties of DCPD and Derivatives

Compound Boiling Point (°C) LogP Density (g/cm³) Source
DCPD 170.0 ± 0.0 2.38 1.0 ± 0.1
1-Methyl-DCPD Not reported >3.0 Not reported
Tetrachloro-DCPD Not reported 4.2–4.5 Not reported

Table 2: Reactivity Pathways of DCPD

Pathway Mechanism Product Example
Diels-Alder Oligomerization Thermal/acid-catalyzed Linear oligomers
Ring-Opening Metathesis Catalyst-dependent Cross-linked polymers

Research Findings

  • Synthetic Applications: DCPD undergoes hydroaminomethylation to yield diamines (29% yield) for polyamide precursors .
  • Environmental Impact : Phosphorodithioate derivatives of DCPD are classified as persistent, bioaccumulative, and toxic (PBT) .

Biological Activity

Overview

The compound 4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene (CAS No. 68610-51-5) is a polymeric isocyanate known for its diverse applications in industrial processes, particularly as an antioxidant and thermal stabilizer. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H28O
  • Molecular Weight : 312.45 g/mol
  • Appearance : Solid (powder, flakes, or pellets), typically amber to off-white in color.

Target of Action

The primary action of this compound involves its role as an antioxidant , specifically in interrupting oxidative chain reactions that lead to the degradation of organic materials. This mechanism is crucial in various applications where oxidative stability is essential.

Mode of Action

  • Oxidative Stability : It prevents oxidative damage by scavenging free radicals and stabilizing reactive intermediates.
  • Thermal Degradation Prevention : The compound exhibits excellent resistance to extraction and low volatility, making it effective in high-temperature applications.

Pharmacokinetics

Research indicates that the compound has low volatility and high resistance to extraction, which enhances its stability in various environments. Its pharmacokinetic profile suggests that it remains effective over extended periods under varying conditions.

Antioxidant Properties

This compound has been shown to be effective in preventing oxidative damage in biological systems:

  • Studies on Polymer Manufacturing : A review highlighted its role as a phenolic antioxidant in polymer formulations, demonstrating significant improvements in the thermal stability and longevity of materials exposed to oxidative environments .

Case Studies and Research Findings

  • Polymeric Antioxidants : In a study examining the efficacy of various phenolic antioxidants, this compound was noted for its superior performance compared to other similar compounds due to its structural properties .
  • Food Contact Applications : Its FDA clearance for use in food contact materials underscores its safety and effectiveness as an antioxidant in food packaging .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Poly(dicyclopentadiene-co-p-cresol)C21H28OHigh molecular weight polymeric antioxidant
Butylated Hydroxytoluene (BHT)C15H24OCommonly used antioxidant with similar applications

Q & A

Q. What statistical frameworks ensure robustness in multifactor experiments involving these compounds?

  • Answer : Implement factorial designs (e.g., Box-Behnken) with RSM to model quadratic and interaction terms. Validate via adjusted R² (>99%) and lack-of-fit tests. Use pareto charts to prioritize significant variables (e.g., pH > airflow for 4-methylphenol) .

Q. How should researchers address reproducibility challenges in tricyclodecadiene synthesis?

  • Answer : Standardize reaction conditions (temperature, solvent polarity) and characterize intermediates via HRMS and single-crystal XRD. Publish detailed protocols in line with Advanced Synthesis & Catalysis guidelines to enhance cross-lab reproducibility .

Tables for Key Data

Variable Optimal Range (4-Methylphenol) Optimal Range (Indole) Statistical Significance (P-value)
ZnO Concentration (mg/L)1.371.5<0.001
Airflow (L/min)2.382.50.014 (4-MP) vs. 0.290 (Indole)
pH6.967.16<0.001
Neurotoxicity Assay 4-Methylphenol Concentration Mitochondrial Gene Expression
Primary Hippocampal Neurons30 µMMfn1, ↑ Opa1
In Vivo Social Behavior10 mg/kgImpaired spatial memory

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene
Reactant of Route 2
4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene

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